N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluorobenzamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluorobenzamide is a complex organic compound that combines the structural features of benzenesulfonyl, tetrahydroquinoline, and fluorobenzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl and tetrahydroquinoline intermediates. One common method involves the base-mediated coupling reactions of benzenesulfonyl azides with proline derivatives . The reaction conditions often require the use of strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene and solvents like 1,2-dichloroethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and recrystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted derivatives.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the generation of reactive oxygen species that disrupt bacterial cell membranes . In cancer research, the compound inhibits carbonic anhydrase IX, leading to a disruption of pH regulation in tumor cells and inducing apoptosis .
Comparison with Similar Compounds
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluorobenzamide can be compared with other benzenesulfonyl and tetrahydroquinoline derivatives:
N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the fluorobenzamide moiety, which may result in different biological activities.
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide: Another derivative with a methyl group instead of a fluorine atom, which can affect its reactivity and biological properties.
The uniqueness of this compound lies in its combination of structural features that confer specific chemical and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-18-10-8-16(9-11-18)22(26)24-19-12-13-21-17(15-19)5-4-14-25(21)29(27,28)20-6-2-1-3-7-20/h1-3,6-13,15H,4-5,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDAITIXAAAMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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